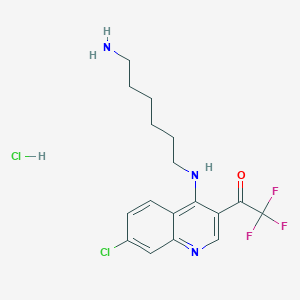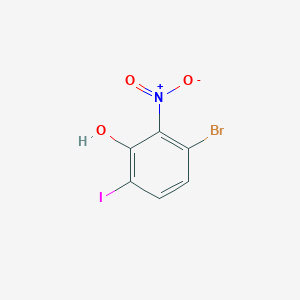
3-Bromo-6-iodo-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-iodo-2-nitrophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, iodine, and nitro groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodo-2-nitrophenol typically involves multiple steps, starting from a phenol derivative. One common method includes the nitration of phenol to introduce the nitro group, followed by bromination and iodination to attach the bromine and iodine atoms, respectively . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and halogenating agents such as bromine and iodine in the presence of catalysts for the halogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-iodo-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Bromo-6-iodo-2-aminophenol, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
3-Bromo-6-iodo-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-iodo-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-nitrophenol
- 2-Iodo-3-nitrophenol
- 3-Bromo-4-nitrophenol
Uniqueness
3-Bromo-6-iodo-2-nitrophenol is unique due to the presence of both bromine and iodine atoms on the phenol ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical and biological properties compared to similar compounds with only one halogen atom .
Propriétés
Formule moléculaire |
C6H3BrINO3 |
|---|---|
Poids moléculaire |
343.90 g/mol |
Nom IUPAC |
3-bromo-6-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
Clé InChI |
PPNIQLLCNJCINK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Br)[N+](=O)[O-])O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
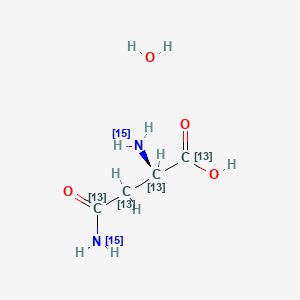

![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)


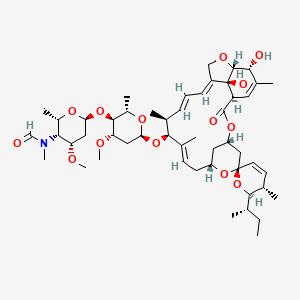
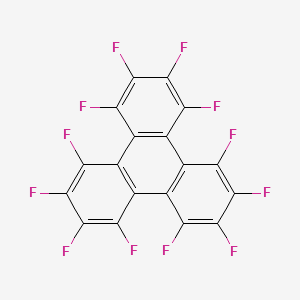
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
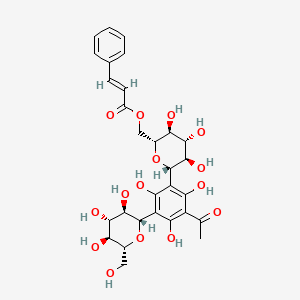
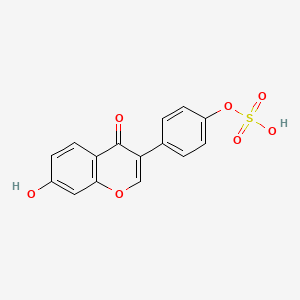
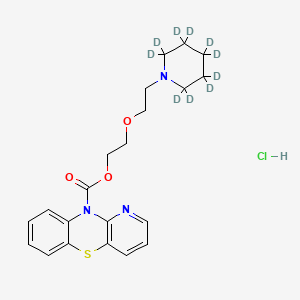
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
